

# Spectroscopic Profile of 2-Cyanoisonicotinohydrazide: A Theoretical and Interpretive Guide

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## Compound of Interest

Compound Name: 2-Cyanoisonicotinohydrazide

Cat. No.: B6343161

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Notice of Disclaimer: This document provides a comprehensive theoretical and interpretive guide to the spectroscopic characteristics of **2-cyanoisonicotinohydrazide**. As of the date of publication, experimental spectroscopic data for this specific compound is not readily available in public-facing scientific databases. The data and interpretations presented herein are therefore based on established spectroscopic principles and computational predictions. This guide is intended for research, scientific, and drug development professionals for informational and predictive purposes.

## Introduction

**2-Cyanoisonicotinohydrazide** is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. As a derivative of isonicotinohydrazide (isoniazid), a first-line antitubercular drug, its structural modifications, including the introduction of a cyano group, present opportunities for the development of novel therapeutic agents. A thorough understanding of its molecular structure and electronic properties is paramount for its rational application in drug design and synthesis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the elucidation and confirmation of the chemical structure of such molecules.

This in-depth technical guide provides a detailed analysis of the predicted spectroscopic data for **2-cyanoisonicotinohydrazide**. The subsequent sections will delve into the theoretical underpinnings of each spectroscopic method and offer a comprehensive interpretation of the

predicted spectra, providing researchers and drug development professionals with a robust framework for the characterization of this and related compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

### Predicted $^1\text{H}$ NMR Spectrum

The predicted  $^1\text{H}$  NMR spectrum of **2-cyanoisonicotinohydrazide** in a typical deuterated solvent like DMSO- $d_6$  would exhibit distinct signals corresponding to the aromatic protons and the hydrazide N-H protons.

Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~8.8	Doublet	1H	H6 (Pyridine)
~8.2	Doublet	1H	H5 (Pyridine)
~7.9	Singlet	1H	H3 (Pyridine)
~10.0	Broad Singlet	1H	-NH-
~4.6	Broad Singlet	2H	-NH <sub>2</sub>

Interpretation and Rationale:

- Aromatic Protons (H3, H5, H6): The protons on the pyridine ring are in different chemical environments due to the influence of the nitrogen atom and the two substituents (cyano and carbohydrazide). The nitrogen atom and the carbonyl group are electron-withdrawing, which deshields the adjacent protons, causing them to resonate at a lower field (higher ppm).
  - H6: This proton is ortho to the ring nitrogen, making it the most deshielded aromatic proton.

- H5: This proton is meta to the nitrogen and ortho to the electron-withdrawing carbonyl group, also resulting in a downfield shift.
- H3: This proton is ortho to the cyano group and meta to the carbonyl group, and its chemical shift will be influenced by both.
- Hydrazide Protons (-NH- and -NH<sub>2</sub>): The protons of the hydrazide group are attached to nitrogen atoms and are exchangeable. Their chemical shifts can be broad and are sensitive to solvent, concentration, and temperature. The -NH- proton, being adjacent to the electron-withdrawing carbonyl group, is expected to be significantly deshielded and appear at a very low field. The -NH<sub>2</sub> protons are typically observed as a broad singlet.

## Predicted <sup>13</sup>C NMR Spectrum

The predicted <sup>13</sup>C NMR spectrum provides information on the different carbon environments within **2-cyanoisonicotinohydrazide**.

Predicted Chemical Shift (δ, ppm)	Assignment
~165	C=O (Carbonyl)
~152	C6 (Pyridine)
~145	C4 (Pyridine)
~140	C2 (Pyridine)
~125	C5 (Pyridine)
~120	C3 (Pyridine)
~117	C≡N (Nitrile)

### Interpretation and Rationale:

- Carbonyl Carbon (C=O): The carbonyl carbon of the hydrazide is highly deshielded due to the electronegativity of the oxygen atom and will appear at the lowest field.
- Pyridine Carbons: The chemical shifts of the pyridine ring carbons are influenced by the electronegative nitrogen atom and the substituents.

- C2, C4, and C6: These carbons, being directly attached to or in close proximity to the nitrogen and the electron-withdrawing substituents, are the most deshielded of the ring carbons.
- C3 and C5: These carbons are expected to resonate at a relatively higher field compared to the other ring carbons.
- Nitrile Carbon ( $C\equiv N$ ): The carbon of the cyano group typically appears in the 115-125 ppm range.

## Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring NMR spectra of a novel compound like **2-cyanoisonicotinohydrazide** is crucial for obtaining high-quality, reproducible data.

Workflow for NMR Analysis:

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